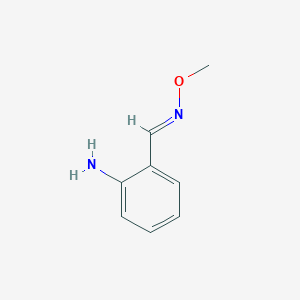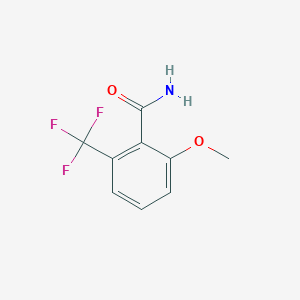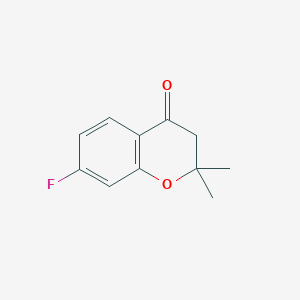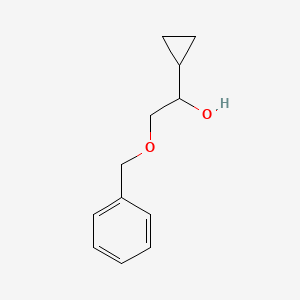
(E)-2-Aminobenzaldehyde O-methyl oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-Aminobenzaldehyde O-methyl oxime is an organic compound that belongs to the class of oxime ethers Oxime ethers are characterized by the presence of the >C=N-O-R moiety, where R represents an alkyl or aryl group
Mécanisme D'action
Target of Action
(E)-2-Aminobenzaldehyde O-methyl oxime, like other oximes, is an organic compound that belongs to the imines . Oximes are renowned for their widespread applications in medicinal chemistry, including their use as antidotes against nerve agents . This is achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) . Therefore, one of the primary targets of this compound could be AChE.
Mode of Action
The mode of action of oximes involves their interaction with their targets, leading to certain changes. Oximes have gained popularity due to their potency to act as antidotes against nerve agents. This is achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) . The reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its interaction with its targets. For instance, by reactivating AChE, oximes can counteract the effects of nerve agents that inhibit this enzyme . This can have downstream effects on the nervous system, as AChE plays a crucial role in nerve signal transmission.
Result of Action
The result of the action of this compound would depend on its specific targets and mode of action. As an oxime, if it acts as an antidote against nerve agents by reactivating AChE, it could help restore normal nerve function . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Aminobenzaldehyde O-methyl oxime typically involves the reaction of 2-aminobenzaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-Aminobenzaldehyde O-methyl oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the oxime ether can yield the corresponding amine.
Substitution: The oxime ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted oxime ethers depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-2-Aminobenzaldehyde O-methyl oxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzaldehyde oxime: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-Aminobenzaldehyde O-ethyl oxime: Similar structure but with an ethoxy group instead of a methoxy group, which can influence its chemical properties and applications.
Uniqueness
(E)-2-Aminobenzaldehyde O-methyl oxime is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity compared to other oxime ethers. This makes it a valuable compound for various synthetic and research applications .
Propriétés
IUPAC Name |
2-[(E)-methoxyiminomethyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-11-10-6-7-4-2-3-5-8(7)9/h2-6H,9H2,1H3/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCFZEKGUORCII-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)
![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)


![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)


